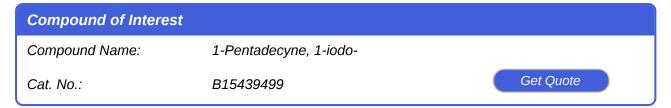


Spectroscopic Profile of 1-iodo-1-pentadecyne: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1-iodo-1-pentadecyne is a halogenated alkyne of interest in organic synthesis, serving as a versatile intermediate for the introduction of a 15-carbon chain in the construction of more complex molecular architectures. Its utility in carbon-carbon bond formation, particularly in cross-coupling reactions, makes a thorough understanding of its spectroscopic characteristics essential for reaction monitoring, quality control, and structural verification. This technical guide provides a detailed overview of the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 1-iodo-1-pentadecyne. The absence of readily available experimental spectra in the public domain necessitates the use of predictive models based on established spectroscopic principles and data from analogous compounds. This document also outlines the general experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 1-iodo-1-pentadecyne. These values are calculated based on empirical data of similar structures and established spectroscopic prediction software.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)



Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~2.25	Triplet	2H	-C≡C-CH ₂ -
~1.55	Quintet	2H	-C≡C-CH ₂ -CH ₂ -
~1.26	Multiplet	20H	-(CH ₂)10-
~0.88	Triplet	3H	-СН₃

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)	Assignment	
~93.0	-C≡C-I	
~6.5	-C≡C-I	
~31.9	-CH₂- (adjacent to CH₃)	
~29.6 - 29.1	-(CH ₂) _n - (bulk methylene chain)	
~28.5	-C≡C-CH ₂ -CH ₂ -	
~22.7	-CH ₂ - (adjacent to CH ₃)	
~19.5	-C≡C-CH₂-	
~14.1	-CH₃	

Table 3: Predicted Infrared (IR) Absorption Data



Wavenumber (cm ⁻¹)	Intensity	Assignment
~2955	Strong	C-H stretch (asymmetric, CH₃)
~2925	Strong	C-H stretch (asymmetric, CH ₂)
~2855	Strong	C-H stretch (symmetric, CH ₂ and CH ₃)
~2175	Medium-Weak	C≡C stretch
~1465	Medium	C-H bend (scissoring, CH ₂)
~1378	Medium	C-H bend (symmetric, CH₃)
~722	Weak	C-H bend (rocking, -(CH ₂) _n -)
~590	Medium	C-I stretch

Table 4: Predicted Mass Spectrometry (MS) Data

(Electron Ionization)

m/z	Predicted Relative Abundance	Assignment
334	Moderate	[M] ⁺ (Molecular Ion)
207	High	[M - I]+
Various	Low to Moderate	$[C_nH_{2n+1}]^+$ and $[C_nH_{2n-1}]^+$ fragments from the alkyl chain

Experimental Protocols

The following sections describe generalized experimental procedures for obtaining NMR, IR, and mass spectra for a compound such as 1-iodo-1-pentadecyne.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:



- Dissolve approximately 5-10 mg of 1-iodo-1-pentadecyne in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
- Transfer the solution to a 5 mm NMR tube.
- 2. ¹H NMR Acquisition:
- The spectrum is typically acquired on a 400 or 500 MHz spectrometer.
- Standard acquisition parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.
- A sufficient number of scans (e.g., 8-16) are averaged to obtain a good signal-to-noise ratio.
- 3. ¹³C NMR Acquisition:
- The spectrum is acquired on the same spectrometer, typically at a frequency of 100 or 125 MHz.
- Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.
- A larger number of scans is required due to the low natural abundance of ¹³C, often ranging from several hundred to several thousand, with a longer relaxation delay (e.g., 2-5 seconds).

Infrared (IR) Spectroscopy

- 1. Sample Preparation:
- For a liquid sample like 1-iodo-1-pentadecyne, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.
- Alternatively, a solution can be prepared by dissolving the compound in a solvent that has
 minimal IR absorption in the regions of interest (e.g., carbon tetrachloride, CCl₄), and the
 spectrum is recorded in a solution cell.



2. Data Acquisition:

- The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- A background spectrum of the salt plates (or the solvent) is recorded first and automatically subtracted from the sample spectrum.
- The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹.

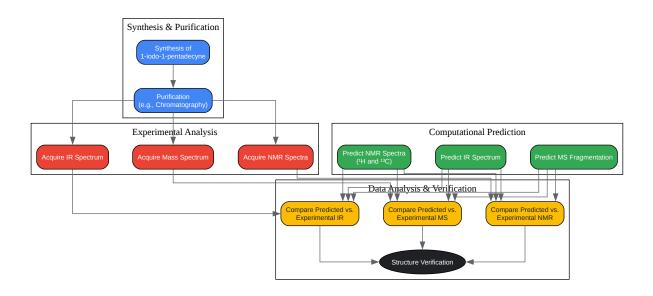
Mass Spectrometry (MS)

- 1. Sample Introduction and Ionization:
- The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC-MS).
- Electron Ionization (EI) is a common method where the sample is bombarded with highenergy electrons (typically 70 eV), causing ionization and fragmentation.
- 2. Mass Analysis and Detection:
- The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
- A detector records the abundance of each ion, generating a mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a newly synthesized compound like 1-iodo-1-pentadecyne, incorporating both predictive and experimental steps.





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Workflow for Spectroscopic Analysis.

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